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molecular formula C7H8F2N2 B1313032 2,2-Difluoro-2-pyridin-2-ylethaneamine CAS No. 267875-68-3

2,2-Difluoro-2-pyridin-2-ylethaneamine

Cat. No. B1313032
M. Wt: 158.15 g/mol
InChI Key: TYKNQWWXUIYRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610692B1

Procedure details

A stirred solution of 100 mg of 2,2-difluoro-2-(2-pyridyl)ethylazide was hydrogenated in 10 mL of ethyl acetate over 100 mg of 10% palladium on carbon using a balloon for 1 h. The catalyst was removed by filtration and the solvents removed at reduced pressure to give the title compound as a yellow oil:
Name
2,2-difluoro-2-(2-pyridyl)ethylazide
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1)[CH2:3][N:4]=[N+]=[N-]>C(OCC)(=O)C.[Pd]>[F:13][C:2]([F:1])([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1)[CH2:3][NH2:4]

Inputs

Step One
Name
2,2-difluoro-2-(2-pyridyl)ethylazide
Quantity
100 mg
Type
reactant
Smiles
FC(CN=[N+]=[N-])(C1=NC=CC=C1)F
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvents removed at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(CN)(C1=NC=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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